4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound. It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . The compound has a fluorine atom and a carboxylic acid group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of fluorinated pyrrolidines can be complex and requires specific conditions . The synthetic strategies often involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The exact synthesis process for “4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride” is not specified in the available resources.Molecular Structure Analysis
The molecular structure of “4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride” involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is substituted with a fluorine atom and a carboxylic acid group . The exact spatial orientation of these substituents can significantly influence the compound’s biological activity .Scientific Research Applications
Pharmaceutical Research Dipeptidyl Peptidase IV Inhibitors
“4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride” can be used as a building block in the synthesis of fluorinated pyrrolidine derivatives. These derivatives have potential applications as inhibitors for dipeptidyl peptidase IV, an enzyme target for diabetes treatment .
Synthesis of Fluorinated Pyridines
Although not directly mentioned, similar compounds are used in the synthesis of various fluorinated pyridines, which are valuable in medicinal chemistry for their unique properties .
Fluorinated Pyrroles Chemistry
The compound may also contribute to the synthesis of fluorinated pyrroles, which are important in materials science and pharmaceuticals due to their altered electronic properties .
Drug Discovery Antibacterial Agents
Pyrrolidine derivatives, including possibly “4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride”, are explored for their antibacterial properties in drug discovery efforts .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets
Mode of Action
The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The fluorine atom, being a strong electron-withdrawing group, may influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological pathways , but further studies are required to elucidate the exact pathways influenced by this particular compound.
Pharmacokinetics
The presence of a fluorine atom can often enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Future Directions
The future directions for research on “4-Fluoropyrrolidine-3-carboxylic acid;hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Pyrrolidine derivatives are of interest in medicinal chemistry due to their presence in many bioactive compounds .
properties
IUPAC Name |
4-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-4-2-7-1-3(4)5(8)9;/h3-4,7H,1-2H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKXZFGXBURAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropyrrolidine-3-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.